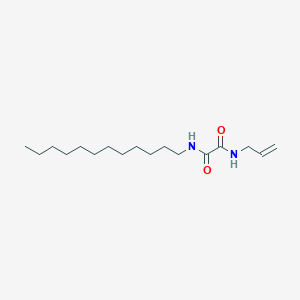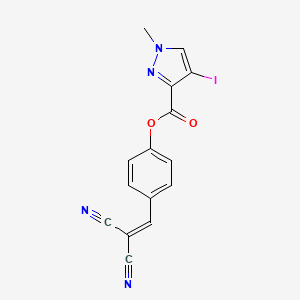![molecular formula C30H33N5O4 B11521601 (3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one](/img/structure/B11521601.png)
(3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one is a complex organic molecule that features a combination of piperazine, nitrophenyl, pentyloxyphenyl, and indolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the nitrophenyl group. The final steps involve the formation of the indolone core and the attachment of the pentyloxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The piperazine and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
(3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine core but differs in the substituents attached to the phenyl ring.
Ethyl acetoacetate: Although structurally different, it is used in similar synthetic applications.
Uniqueness
(3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one: is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H33N5O4 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-3-(4-pentoxyphenyl)iminoindol-2-one |
InChI |
InChI=1S/C30H33N5O4/c1-2-3-6-21-39-26-15-9-23(10-16-26)31-29-27-7-4-5-8-28(27)34(30(29)36)22-32-17-19-33(20-18-32)24-11-13-25(14-12-24)35(37)38/h4-5,7-16H,2-3,6,17-22H2,1H3 |
InChI Key |
MEUVEOHMCOYJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B11521537.png)

![1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium](/img/structure/B11521544.png)

![2-[(6-nitro-1H-benzotriazol-1-yl)oxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11521553.png)

![(1E)-1-(1,3-benzodioxol-5-ylmethylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,3aH)-dione](/img/structure/B11521563.png)
![3-methyl-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide](/img/structure/B11521566.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11521572.png)
![(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]piperazin-2-one](/img/structure/B11521578.png)

![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl (1,3-benzothiazol-2-ylsulfanyl)acetate](/img/structure/B11521596.png)

![4-[(2E)-2-benzylidenehydrazinyl]-2-methyl-6-nitro-1,2-benzothiazol-3(2H)-one 1-oxide](/img/structure/B11521613.png)
